

# Cloperidone experimental compound status

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Cloperidone

CAS No.: 525-26-8

Cat. No.: S3631205

[Get Quote](#)

## Current Status & Overview

**Cloperidone** is a quinazolinone derivative first reported in 1965 by Miles Laboratories. It is notable for its sedative and antihypertensive properties observed in early animal studies [1]. Importantly, **it remains an experimental compound and has never been an approved drug for clinical use** [1].

## Newly Identified Pharmacological Activity: CYP2C9 Inhibition

A 2022 study using an integrated structure-based and machine learning approach identified **cloperidone** as a **strong inhibitor** of the CYP2C9 enzyme [2]. This enzyme is responsible for metabolizing approximately 15% of clinically administered drugs, and its inhibition is a major cause of drug-drug interactions (DDIs) [2].

The table below summarizes the key quantitative data from this study:

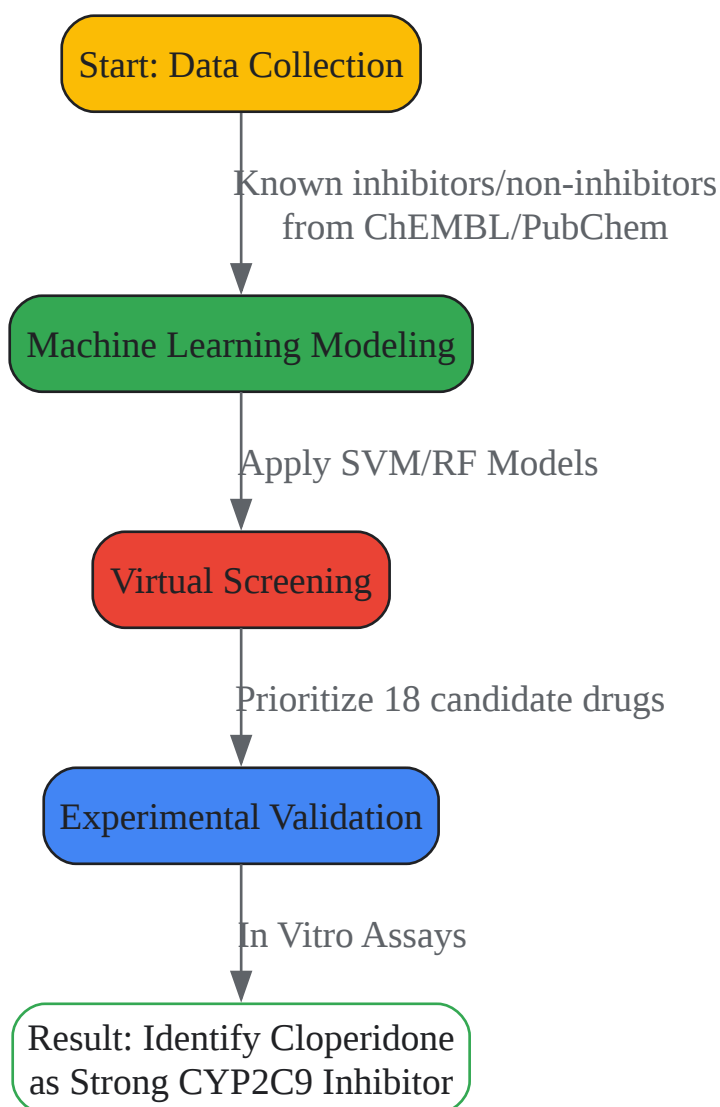
Drug Name	IC <sub>50</sub> Value (μM)	Inhibition Category
Vatalanib	0.067	Strong Inhibitor
<b>Cloperidone</b>	<b>&lt; 18</b>	<b>Strong Inhibitor</b>

Drug Name	IC <sub>50</sub> Value (μM)	Inhibition Category
Piriqualone	< 18	Strong Inhibitor
Ticagrelor	< 18	Strong Inhibitor
Sertindole	40 - 85	Moderate Inhibitor
Asapiprant	40 - 85	Moderate Inhibitor
Duvelisib	40 - 85	Moderate Inhibitor
Dasatinib	40 - 85	Moderate Inhibitor

*Table: Experimentally determined CYP2C9 inhibition profiles for drugs identified via machine learning screening. IC<sub>50</sub> is the half-maximal inhibitory concentration; a lower value indicates more potent inhibition.*  
[2]

## Experimental Protocols and Workflows

The identification of **cloperidone** as a CYP2C9 inhibitor was the result of a sophisticated, multi-stage research methodology. The diagram below outlines the key steps in this experimental workflow.



[Click to download full resolution via product page](#)

*Research workflow for identifying CYP2C9 inhibitors.*

## Detailed Methodologies

### • Machine Learning (ML) Model Development

- **Data Curation:** The training set was built from publicly available bioassay data (ChEMBL and PubChem), comprising 4,840 inhibitors and 3,301 non-inhibitors of CYP2C9. The compounds underwent "soft" drug-like filtering and diversity clustering to ensure model applicability [2].
- **Feature Selection:** Molecular descriptors were calculated using MOE software. Highly correlated descriptors were removed, resulting in 170 physicochemical descriptors. To these,

interaction energies (IEs) from molecular docking were added as structure-based descriptors [2].

- **Model Training & Validation:** Support Vector Machine (SVM) and Random Forest (RF) algorithms were used. The models were validated on an external test set, achieving an accuracy, sensitivity, and specificity of approximately 80% [2].

- **Structure-Based Docking**

- **Protein Conformational Ensemble:** To account for CYP2C9's flexible active site, the training set compounds were docked into an ensemble of seven representative protein structures. This ensemble included two crystal structures (PDB IDs 1R9O, 5XXI) and five key conformations identified from extensive molecular dynamics (MD) simulations [2].
- **Docking Protocol:** Docking was performed using AutoDock Vina software. The computed interaction energies (IEs) for each compound across the seven structures were used as key descriptors for the ML models [2].

- **In Vitro Experimental Validation**

- **Inhibition Assay:** The 18 drugs prioritized by the ML screening, including **cloperidone**, were subjected to *in vitro* CYP2C9 inhibition tests. The IC<sub>50</sub> values were determined experimentally to quantify inhibition potency [2].
- **Metabolism Assay:** For some candidates, including **cloperidone**, metabolism assays were additionally performed. These assays confirmed that CYP2C9 could produce specific metabolites of **cloperidone**, providing further evidence of the enzyme's interaction with the compound [2].

## Implications for Drug Development

The identification of **cloperidone** as a strong CYP2C9 inhibitor has several critical implications for researchers and scientists:

- **Risk for Drug-Drug Interactions (DDIs):** This finding highlights a previously unknown DDI potential. If **cloperidone** were to be developed for clinical use, its co-administration with drugs that are CYP2C9 substrates (e.g., warfarin, phenytoin, and various NSAIDs) could lead to increased plasma levels of those drugs, raising the risk of toxicity [2].
- **Repurposing as a Metabolic Probe:** Beyond its original sedative properties, **cloperidone** could now be investigated as a tool compound or a structural template for studying CYP2C9 function and inhibition in research settings [2].

- **Validating a Novel Screening Approach:** This discovery demonstrates the power of integrated structure-based and machine learning approaches for predicting complex metabolic interactions, which could be used to de-risk drug candidates earlier in the development pipeline [2].

## Conclusion and Future Directions

While **cloperidone** itself remains an experimental compound from the 1960s, modern computational and experimental methods have uncovered a significant new aspect of its pharmacology. Its potent inhibition of CYP2C9 is a critical consideration for any future development and a valuable data point for understanding this key metabolic enzyme.

For ongoing research, the following steps are suggested:

- **Mechanism of Inhibition:** Further studies are needed to determine whether **cloperidone**'s inhibition of CYP2C9 is reversible or irreversible.
- **Specificity Profile:** Evaluating its inhibitory activity against other major CYP isoforms (e.g., 3A4, 2D6) would provide a fuller DDI safety profile.
- **In Vivo Correlation:** The clinical relevance of the *in vitro* IC<sub>50</sub> value should be assessed through more complex models or, potentially, future clinical trials if development resumes.

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. Cloperidone [en.wikipedia.org]
2. Machine learning-driven identification of drugs inhibiting ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [Cloperidone experimental compound status]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b3631205#cloperidone-experimental-compound-status>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** [info@smolecule.com](mailto:info@smolecule.com)

**Web:** [www.smolecule.com](http://www.smolecule.com)